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Compound of Interest

Compound Name: 2,4,6-Trichlorophenoxyacetic acid

Cat. No.: B167008

An In-depth Technical Guide on the Crystal Structure Analysis of Trichlorophenoxyacetic Acids
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed technical overview of the crystal structure
analysis of trichlorophenoxyacetic acids. While the primary focus of this guide is 2,4,6-
Trichlorophenoxyacetic acid, a comprehensive search of publicly available scientific literature
and crystallographic databases did not yield a complete, solved crystal structure for this
specific isomer. Therefore, to fulfill the core requirements of providing an in-depth analysis, this
guide presents the detailed crystal structure of the closely related and structurally significant
isomer, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). The methodologies and structural features
described herein are expected to be highly representative and informative for researchers
working with 2,4,6-Trichlorophenoxyacetic acid and other related halogenated phenoxyacetic
acids.

Introduction

Trichlorophenoxyacetic acids are a class of chlorinated phenoxy herbicides. Their biological
activity is intrinsically linked to their three-dimensional molecular structure and the arrangement
of molecules in the solid state. X-ray crystallography provides the most definitive means of
determining these structures, offering precise measurements of bond lengths, bond angles,
and intermolecular interactions. This information is crucial for understanding structure-activity
relationships, polymorphism, and for the design of new derivatives with tailored properties.
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This guide summarizes the key crystallographic data for 2,4,5-Trichlorophenoxyacetic acid and
outlines the experimental procedures typically employed in such an analysis.

Crystallographic Data for 2,4,5-
Trichlorophenoxyacetic Acid

The crystal structure of 2,4,5-Trichlorophenoxyacetic acid was determined by single-crystal X-
ray diffraction. The compound crystallizes in the triclinic space group P-1 with two molecules in
the unit cell.[1] The two molecules form a cyclic dimer through hydrogen bonding between their
carboxylic acid groups.[1]

Table 1: Crystal Data and Structure Refinement for 2,4,5-Trichlorophenoxyacetic Acid[1]
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Parameter Value
Empirical formula CsHsCIz03
Formula weight 255.48 g/mol
Crystal system Triclinic
Space group P-1

a (A 10.895(6)

b (A) 6.848(3)

c (A 6.838(3)

a (%) 81.33(4)
B(°) 78.90(4)

v () 83.04(4)
Volume (A3) 489.5(4)

z 2

Radiation Mo Ka (A = 0.7107 A)
Temperature 298 K
Reflections collected 1741
Independent reflections 1326

Final R index 0.068

Molecular Geometry

The molecular structure of 2,4,5-T reveals important conformational features. The planes of the
benzene ring and the carboxyl group are nearly coplanar, with a dihedral angle of 4.15°.[1] This
is in stark contrast to the related 2,4-Dichlorophenoxyacetic acid (2,4-D), where this angle is
85.23°.[1] This near-planarity in 2,4,5-T results in a dimer where most atoms, excluding the
methylene group, lie in approximately the same plane.[1]
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Table 2: Selected Interatomic Distances for 2,4,5-Trichlorophenoxyacetic Acid

Bond Length (A)

O...H-O (H-bond) 2.689(7)

(Note: A more extensive list of bond lengths and angles would be available in the full
crystallographic information file (CIF) for this structure.)

Experimental Protocols

The determination of the crystal structure of 2,4,5-Trichlorophenoxyacetic acid involved the
following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown from a saturated solution by
slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined
empirically.

X-ray Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a
diffractometer. For the structure determination of 2,4,5-T, a four-circle diffractometer was used.
[1] The crystal is rotated in the beam, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. In the case of 2,4,5-T, the
structure was solved using the symbolic addition method (direct methods).[1] This method uses
statistical relationships between the phases of the reflections to generate an initial electron
density map. From this map, the positions of the non-hydrogen atoms were located.[1]

The initial atomic model is then refined using a least-squares method. This process adjusts the
atomic coordinates and thermal parameters to minimize the difference between the observed
and calculated structure factors. For 2,4,5-T, the structure was refined to a final R-value of
0.068.[1]
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Crystallographic Data

Diffraction Data
(Intensities & Positions)

Click to download full resolution via product page

Caption: Logical flow from diffraction data to molecular and crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of
a representative trichlorophenoxyacetic acid, 2,4,5-T, in the absence of a solved structure for
the 2,4,6-isomer. The provided crystallographic data, molecular geometry insights, and detailed
experimental protocols offer a robust framework for researchers and scientists in the field. The
structural features, such as the dimeric arrangement through hydrogen bonding and the near-
planar conformation, are key to understanding the physicochemical properties and biological
activity of this class of compounds. The workflows presented visually outline the logical and
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experimental steps involved in such a structural determination. This guide serves as a valuable
resource for further research and development in the area of phenoxyacetic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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